Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol typically involves the hydrogenation of sclareol, a naturally occurring diterpene alcohol. The hydrogenation process is carried out under specific conditions, including the use of a suitable catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction but is optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with various biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol involves its interaction with specific molecular targets and pathways. It is known to act as a reversible activator of adenylate cyclase, an enzyme involved in the regulation of cyclic AMP (cAMP) levels in cells. This activation leads to various downstream effects, including modulation of cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Sclareol: The precursor to Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol, also a diterpene alcohol.
Labdane Diterpenes: A class of compounds with similar structures and properties.
Uniqueness
This compound is unique due to its specific structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. Its ability to act as a reversible activator of adenylate cyclase sets it apart from other similar compounds .
Properties
CAS No. |
53779-41-2 |
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Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C16H30O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h12-14,17H,5-11H2,1-4H3 |
InChI Key |
ZWDUZFUFYAXULG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(CCCC2(C1CCO)C)(C)C |
Origin of Product |
United States |
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